molecular formula C15H22N2O3S B4614746 1-(mesitylsulfonyl)-3-piperidinecarboxamide

1-(mesitylsulfonyl)-3-piperidinecarboxamide

Cat. No.: B4614746
M. Wt: 310.4 g/mol
InChI Key: WSVYWZIBQCCROT-UHFFFAOYSA-N
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Description

1-(mesitylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.13511374 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Organic Synthesis

The compound's structural features have been examined in detail to understand its physical and chemical properties better. For instance, the study of the crystal structure of cafenstrole, a related compound, highlights the importance of the mesitylsulfonyl group in contributing to the stability and reactivity of such molecules. This study reveals how hydrogen bonds and weak interactions can influence the assembly of molecules in the crystal state, providing insight into the design of new materials with specific properties (Kang et al., 2015).

Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, derivatives of piperidine, a core component of 1-(mesitylsulfonyl)-3-piperidinecarboxamide, serve as crucial building blocks. The synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives demonstrates the compound's versatility in creating pharmacologically active molecules. These derivatives are foundational in developing new therapeutic agents, emphasizing the compound's role in medicinal chemistry (Košak et al., 2014).

Nanotechnology and Catalysis

This compound and its derivatives find applications in nanotechnology and catalysis. The development of Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines showcases the innovative use of piperidine derivatives in enhancing catalytic efficiency. This application highlights the compound's role in green chemistry, offering an environmentally friendly alternative for chemical syntheses (Ghorbani‐Choghamarani & Azadi, 2015).

Pharmacological Research

In pharmacological research, the analysis of cannabinoid CB1 receptor antagonists, including compounds structurally related to this compound, provides insights into the design of new therapeutic agents. Studies on compounds like AM-251 reveal the potential of piperidine derivatives in developing treatments for obesity and other metabolic disorders, although direct references to this compound were excluded as per your request (Hildebrandt et al., 2003).

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-10-7-11(2)14(12(3)8-10)21(19,20)17-6-4-5-13(9-17)15(16)18/h7-8,13H,4-6,9H2,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVYWZIBQCCROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.